4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of fluorine.
4-nitro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12FN3OS |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12FN3OS/c1-2-3-10-15-16-12(18-10)14-11(17)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) |
InChI Key |
PFMODMNPGKUJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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